molecular formula C6H5NO5S B604734 Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate CAS No. 89380-76-7

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Cat. No.: B604734
CAS No.: 89380-76-7
M. Wt: 203.17g/mol
InChI Key: SWWYFSVAMWJJTO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5NO5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is known for its unique structural features, which include a hydroxyl group, a nitro group, and a carboxylate ester group attached to the thiophene ring

Preparation Methods

The synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate typically involves the nitration of methyl 3-hydroxythiophene-2-carboxylate. The nitration process introduces a nitro group at the 4-position of the thiophene ring. This reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration of the desired position .

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically quenched and neutralized, followed by purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

    Esterification: The carboxylate ester group can undergo esterification reactions with alcohols in the presence of acid catalysts to form different esters.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: Similar structure but with the nitro group at the 5-position.

    Methyl 3-hydroxythiophene-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 3-amino-4-nitrothiophene-2-carboxylate:

The unique combination of functional groups in this compound makes it a versatile compound with distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWYFSVAMWJJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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